molecular formula C9H20N2 B13572078 N-butylpiperidin-4-amine

N-butylpiperidin-4-amine

Cat. No.: B13572078
M. Wt: 156.27 g/mol
InChI Key: IETFBKOGVBSBJQ-UHFFFAOYSA-N
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Description

N-butylpiperidin-4-amine is a secondary amine compound of significant interest in chemical research and development. This piperidine derivative serves as a valuable versatile synthetic intermediate and chemical building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both piperidine and n-butyl amine moieties, makes it a suitable precursor for the construction of more complex nitrogen-containing compounds. While specific mechanistic studies on this exact compound are limited, analogs and closely related structures, such as 1-butylpiperidin-4-yl methanamine (CAS 65017-57-4 ), are known to be used in research settings, highlighting the utility of this chemical class. As a scaffold, it is particularly useful for methodology development in organic synthesis , including the exploration of novel amination and alkylation reactions. Researchers also value this family of compounds for investigating structure-activity relationships in various applied research contexts. Proper storage in a cool, tightly sealed container is recommended to maintain stability and purity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-butylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3

InChI Key

IETFBKOGVBSBJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCNCC1

Origin of Product

United States

Synthetic Methodologies for N Butylpiperidin 4 Amine

Direct Synthesis of N-butylpiperidin-4-amine

Direct synthetic methods offer an efficient and atom-economical route to this compound, primarily through reductive amination and N-alkylation strategies.

Reductive Amination Approaches to the N-butylpiperidine Core

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.comd-nb.info In the context of this compound synthesis, this typically involves the reaction of a piperidone precursor with a butyl-containing amine or an amine precursor with butyraldehyde, followed by reduction of the intermediate imine.

One common approach is the reaction of piperidin-4-one with butylamine. The initial reaction forms an imine intermediate which is then reduced to the desired this compound. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the imine over the ketone starting material. masterorganicchemistry.com This one-pot procedure is highly efficient. youtube.com

Alternatively, 4-aminopiperidine (B84694) can be reacted with butyraldehyde. This reaction also proceeds through an imine intermediate, which is subsequently reduced to furnish the final product. This method is advantageous when 4-aminopiperidine is a more readily available starting material. The choice of reducing agent is critical to prevent side reactions and ensure high yields. masterorganicchemistry.com

Table 1: Reductive Amination Reaction Parameters

Carbonyl Compound Amine Reducing Agent Solvent Typical Conditions
Piperidin-4-one Butylamine NaBH₃CN Methanol Slightly acidic (pH ~5-6)
Butyraldehyde 4-Aminopiperidine NaBH(OAc)₃ Dichloromethane Room Temperature

Direct N-Alkylation Strategies for Introducing the Butyl Moiety

Direct N-alkylation of piperidin-4-amine with a butyl halide (e.g., butyl bromide or butyl iodide) presents another straightforward route. researchgate.net This Sₙ2 reaction involves the nucleophilic attack of the piperidine (B6355638) nitrogen onto the electrophilic carbon of the alkyl halide.

To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is typically added. Common bases for this purpose include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being favored. researchgate.net A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, although careful control of stoichiometry can minimize this side reaction. researchgate.net

Synthesis via Protected Intermediates and Precursors

To avoid undesirable side reactions and enhance selectivity, protecting groups are often employed in the synthesis of this compound. This is particularly crucial when dealing with multifunctional piperidine precursors.

Role of Boc-Protected Piperidin-4-amine in this compound Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. acs.org In the synthesis of this compound, tert-butyl piperidin-4-ylcarbamate (Boc-piperidin-4-amine) is a key intermediate. thermofisher.comnih.gov

The synthesis can proceed via two main pathways using this protected intermediate:

N-Alkylation followed by deprotection: The secondary amine of the piperidine ring in Boc-piperidin-4-amine can be selectively alkylated with a butyl halide. nih.gov The Boc group on the 4-amino function prevents its reaction. Subsequent removal of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, yields the desired this compound. nih.gov

Reductive amination of N-Boc-piperidin-4-one: Another route starts with N-Boc-piperidin-4-one. Reductive amination with butylamine, followed by deprotection of the Boc group, can also yield the target compound. beilstein-journals.org

The use of Boc-protected intermediates ensures that the alkylation or amination occurs at the desired nitrogen atom, leading to a cleaner reaction profile and often higher yields of the final product. nih.govbeilstein-journals.org

Table 2: Synthesis via Boc-Protected Intermediate

Starting Material Reagents Key Steps

Other Amine Protecting Group Strategies in the Synthesis of this compound

The benzyl (B1604629) (Bn) group is another common protecting group for amines. It can be introduced via benzylation and is typically removed by hydrogenolysis (e.g., H₂, Pd/C). For instance, 1-benzylpiperidin-4-amine can be synthesized and then subjected to N-butylation, followed by debenzylation to yield the product. nih.gov

Carbobenzyloxy (Cbz) is another protecting group that can be employed, particularly in syntheses involving amino acid-like structures. nih.gov The Cbz group is also removable by hydrogenolysis.

The selection of a suitable protecting group is a critical aspect of the synthetic design, enabling chemists to achieve the desired transformations with high precision and efficiency.

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric methods to synthesize chiral piperidine derivatives is of significant interest, as stereochemistry often plays a crucial role in the biological activity of pharmaceutical compounds. While the synthesis of achiral this compound is well-established, the principles can be extended to create chiral analogues.

Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. rsc.orgbeilstein-journals.org For example, a chiral N-tert-butanesulfinyl imine can be used to introduce a stereocenter with high diastereoselectivity. beilstein-journals.org Nucleophilic addition of a butyl-containing nucleophile to a chiral imine derived from a piperidone precursor, followed by removal of the chiral auxiliary, would lead to an enantioenriched N-butylated piperidine derivative.

Another approach involves the enantioselective reduction of an imine intermediate using a chiral catalyst. nih.gov Biocatalysis, employing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions. nih.gov These methods could potentially be adapted for the synthesis of specific enantiomers of this compound analogues where a stereocenter is present on the piperidine ring or the butyl chain.

The field of asymmetric synthesis is continually evolving, providing new and more efficient routes to chiral molecules like the analogues of this compound, which are valuable for drug discovery and development. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of a wide range of pharmaceutical intermediates, including N-substituted piperidines like this compound. While specific studies focusing exclusively on the green synthesis of this particular compound are not extensively documented, the principles of green chemistry can be readily applied to its established synthetic routes, primarily reductive amination and N-alkylation. The goal is to develop processes that are more efficient, use less hazardous materials, and generate less waste.

Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, the development of catalytic reactions to minimize waste, and the improvement of atom economy. Traditional methods often involve stoichiometric reagents and volatile organic solvents, which present environmental and safety concerns.

Recent advancements in organic synthesis offer greener alternatives. For instance, the use of catalytic reductive amination with safer reducing agents can replace methods that use stoichiometric amounts of metal hydrides. researchgate.netnih.gov Similarly, exploring solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents can significantly reduce the environmental impact. nih.gov The development of efficient catalytic systems, which can be recycled and reused, is another crucial aspect of making the synthesis more sustainable. shd-pub.org.rs

Application of Green Chemistry in Reductive Amination

Reductive amination is a common method for synthesizing N-substituted piperidines. A greener approach to the reductive amination for preparing this compound would involve the use of a non-toxic and recyclable catalyst, such as certain forms of palladium on carbon (Pd/C), and a safer reducing agent like hydrogen gas, which produces only water as a byproduct. The choice of solvent is also critical; replacing chlorinated solvents like 1,2-dichloroethane (B1671644) with more benign alternatives such as ethanol (B145695) or even water can significantly improve the greenness of the process. nih.gov

Below is a comparative table illustrating a traditional versus a potential greener approach for the synthesis of an N-substituted piperidin-4-amine via reductive amination.

ParameterTraditional Reductive AminationGreener Reductive Amination
Reducing Agent Sodium triacetoxyborohydride nih.govCatalytic Hydrogenation (e.g., H2/Pd/C)
Solvent 1,2-Dichloroethane (DCE) nih.govEthanol, Water nih.gov
Catalyst Stoichiometric reagentRecyclable catalyst (e.g., Pd/C)
Byproducts Borate salts, chlorinated wasteWater
Atom Economy LowerHigher

Greener Approaches to N-Alkylation

The N-alkylation of a piperidine derivative is another viable synthetic route. Traditional N-alkylation methods often employ alkyl halides, which can be toxic, and are typically run in polar aprotic solvents like dimethylformamide (DMF). Green chemistry principles would favor the use of less toxic alkylating agents, such as dialkyl carbonates or alcohols, and the use of solvent-free conditions or greener solvents. The use of a solid-supported catalyst can also facilitate easier product purification and catalyst recycling. researchgate.net

The following table compares a conventional N-alkylation with a potentially greener alternative for a similar amine substrate.

ParameterConventional N-AlkylationGreener N-Alkylation
Alkylating Agent Butyl bromide researchgate.netButyl carbonate or Butanol
Solvent Dimethylformamide (DMF) Solvent-free or greener solvent (e.g., water) nih.gov
Base Potassium carbonate Solid-supported base or catalytic amount
Waste Halide salts, residual solventBenign byproducts (e.g., CO2, alcohol)
Work-up Aqueous extractionSimple filtration

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable, aligning with the broader goals of sustainable development in the chemical industry.

Chemical Transformations and Derivatization of N Butylpiperidin 4 Amine

Reactions at the Secondary Amine Functionality

The reactivity of the piperidine (B6355638) nitrogen, a secondary amine in the precursor 4-aminopiperidine (B84694), is fundamental to the synthesis of N-butylpiperidin-4-amine and its subsequent derivatives. This section details the key reactions occurring at this position.

Further N-Alkylation and Quaternization Reactions

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes alkylation. The synthesis of this compound itself is a prime example of N-alkylation, typically achieved by reacting 4-aminopiperidine with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) or through reductive amination with butanal.

Further alkylation of the resulting tertiary amine can lead to the formation of quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the treatment of the tertiary amine with an alkyl halide. For instance, reaction with methyl iodide would yield N-butyl-N-methylpiperidin-4-aminium iodide. vulcanchem.comresearchgate.net These quaternary salts are useful in various synthetic applications and have been studied in the context of elimination reactions. libretexts.org The quaternization of N-substituted piperidines is a well-established transformation, often proceeding under mild conditions. dtic.mil For example, the reaction of an N-alkylated piperidine with an alkyl halide in a suitable solvent like acetonitrile (B52724) or DMF leads to the corresponding quaternary ammonium salt. researchgate.netresearchgate.net

A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) has been reported to efficiently produce tertiary amines while suppressing the formation of the undesired quaternary ammonium salt. researchgate.net

Reactant 1Reactant 2Product TypeReactionReference
4-AminopiperidineButyl BromideTertiary AmineN-Alkylation smolecule.com
This compoundMethyl IodideQuaternary Ammonium SaltQuaternization vulcanchem.comlibretexts.org
Secondary AmineAlkyl HalideTertiary AmineN-Alkylation researchgate.net

Acylation and Amide Formation

The primary amino group at the C4 position is readily acylated to form amides. This common transformation is typically achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. vulcanchem.comgoogle.comnih.gov

For example, the reaction of this compound with benzoyl chloride would yield N-(1-butylpiperidin-4-yl)benzamide. A similar reaction has been documented for the synthesis of N-(1-isopropylpiperidin-4-yl)benzamide derivatives, which showed activity as influenza A virus inhibitors. nih.gov In a representative procedure, the acylation is performed using the Schotten-Baumann reaction conditions, where the amine reacts with an acyl chloride in the presence of a base like triethylamine (B128534) or aqueous sodium hydroxide. google.comnih.gov

The synthesis of various N-(piperidin-4-ylmethyl)benzamides has been explored for their potential as 5-HT4 receptor agonists, utilizing coupling agents like EDC-HCl and HOBt to facilitate amide bond formation between a carboxylic acid and the piperidine amine. sic.gov.co Similarly, the synthesis of N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide derivatives has been achieved through standard amide coupling protocols. mdpi.com These examples highlight the robustness of amide formation with 4-aminopiperidine scaffolds.

Amine ReactantAcylating AgentCoupling Agent/BaseProductReference
4-Amino-1-isopropylpiperidine2,6-Dichlorobenzoyl chloride-2,6-Dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide nih.gov
4-Amino-5-chloro-2-methoxybenzoic acidPiperidine AmineEDC-HCl, HOBt, Et3NN-(piperidin-4-ylmethyl)benzamide derivative sic.gov.co
tert-Butyl piperidin-4-ylcarbamate (after deprotection)Substituted Benzoic AcidsEDCI, DMAPN-(1-(4-nitrobenzyl)piperidin-4-yl)benzamide derivative mdpi.com

Sulfonylation Reactions

The primary amine of this compound can be converted to a sulfonamide through reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. nih.govwikipedia.org

A specific example is the synthesis of 4-Acetamido-N-(1-n-butyl-4-piperidyl)-benzenesulphonamide. prepchem.com In this procedure, 4-amino-1-n-butylpiperidine was reacted with N-acetylsulphanilyl chloride in a biphasic system of chloroform (B151607) and water, with sodium bicarbonate acting as the base. The reaction, stirred overnight at room temperature, yielded the desired sulfonamide. prepchem.com

The synthesis of related sulfonamides, such as 2,4-dichloro-N-(1-isopropylpiperidin-4-yl)benzenesulfonamide, has also been reported, demonstrating the general applicability of this reaction to N-alkyl-4-aminopiperidines. nih.gov The reaction typically proceeds by treating the amine with the sulfonyl chloride in the presence of a tertiary amine base like triethylamine. nih.gov Methanesulfonyl chloride is a common reagent for this transformation, reacting with primary and secondary amines to give highly stable methanesulfonamides. nih.govwikipedia.org

Amine ReactantSulfonylating AgentBaseProductReference
4-Amino-1-n-butylpiperidineN-Acetylsulphanilyl chlorideSodium Bicarbonate4-Acetamido-N-(1-n-butyl-4-piperidyl)-benzenesulphonamide prepchem.com
4-Amino-1-isopropylpiperidine2,4-Dichlorobenzenesulfonyl chlorideTriethylamine2,4-Dichloro-N-(1-isopropylpiperidin-4-yl)benzenesulfonamide nih.gov
AmineMethanesulfonyl chlorideBaseMethanesulfonamide nih.govwikipedia.org

Formation of Imines and Enamines via Condensation with Carbonyl Compounds

While the primary amine at C4 can form imines, the tertiary amine of the N-butylated piperidine ring itself does not directly participate. However, if we consider the precursor, a secondary amine like 4-aminopiperidine, its reaction with aldehydes or ketones leads to the formation of enamines.

Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone, typically under acid catalysis to facilitate the removal of water. makingmolecules.comyoutube.comrsc.org The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then protonated, and water is eliminated to form an iminium ion. Since the nitrogen in the iminium ion lacks a proton, a proton is removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. makingmolecules.comyoutube.com

The Stork enamine reaction is a well-known application where an enamine, formed from a ketone and a secondary amine (like pyrrolidine), acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. libretexts.org Although a specific example with this compound is not detailed in the provided search results, the general principle indicates that reaction of a secondary piperidine amine with a ketone like cyclohexanone (B45756) would yield a corresponding enamine. makingmolecules.commasterorganicchemistry.com The reaction rate is pH-dependent, often optimal around a pH of 4-5. libretexts.org

Transformations Involving the Piperidine Ring System

Beyond reactions at the exocyclic amine, the piperidine ring itself can undergo transformations, particularly in its derivatized forms.

Cyclization and Ring-Opening Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of bicyclic or polycyclic heterocyclic systems. nih.gov Such reactions are a powerful tool in synthetic chemistry for building complex molecular architectures. The cyclization often involves a nucleophilic attack from a group on the N-butyl chain or the C4 substituent onto an electrophilic center within the molecule. For instance, an appropriately functionalized derivative could undergo intramolecular cyclization to form imidazo[4,5-c] or related fused heterocyclic structures. mdpi.com

Conversely, the piperidine ring can be opened. Ring-opening reactions of quaternary ammonium salts derived from cyclic amines have been described. researchgate.netrsc.org For example, N-alkylated quaternary salts of 1,4-diazabicyclo[2.2.2]octane (DABCO), which contains a piperazine-like structure, react with nucleophiles at high temperatures, resulting in the opening of the bicyclic system to form piperazine (B1678402) derivatives. researchgate.netrsc.org A similar principle could be applied to a quaternized this compound derivative, where a nucleophile could attack one of the ring carbons adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond and ring opening. Nickel-catalyzed transamidation has also been reported as a method for the ring-opening of N-acyl lactams, which are cyclic amides. nih.gov While not a direct example, it demonstrates a transition-metal-catalyzed approach to cleaving cyclic amine structures.

Reaction TypeStarting Material ClassProduct ClassKey FeatureReference
Intramolecular CyclizationFunctionalized Piperidine DerivativeFused HeterocycleFormation of a new ring nih.govmdpi.com
Ring-OpeningQuaternary Ammonium Salt (e.g., from DABCO)Substituted PiperazineNucleophilic attack on ring carbon researchgate.netrsc.org
Ring-OpeningN-Acyl LactamRing-opened AmideNickel-catalyzed transamidation nih.gov

Functionalization of the Piperidine Ring at Non-Nitrogen Positions

The functionalization of the carbon framework of the piperidine ring in this compound, particularly at positions C-2, C-3, and C-4, is crucial for creating structural diversity and exploring the structure-activity relationships of its derivatives. While the secondary amine at the 4-position and the tertiary amine of the piperidine ring are readily reactive, derivatization at the carbon skeleton requires more sophisticated synthetic strategies.

One of the most powerful and modern approaches for this purpose is the direct C-H functionalization. This method allows for the conversion of strong C-H bonds into new C-C, C-N, or C-O bonds, often with high regioselectivity and stereoselectivity. For N-alkylpiperidines, including this compound, the positions alpha to the ring nitrogen (C-2 and C-6) are particularly susceptible to functionalization due to the influence of the nitrogen atom.

C-H Arylation:

Photoredox catalysis has emerged as a mild and efficient method for the α-C-H arylation of N-alkylpiperidines. In a study on highly substituted piperidine derivatives, a photoredox-catalyzed α-amino C–H arylation reaction with electron-deficient cyano(hetero)arenes was reported. Current time information in Bangalore, IN. This transformation proceeds via a radical mechanism, where an iridium photocatalyst, upon excitation by visible light, initiates the formation of an α-amino radical. This radical then reacts with the cyanoarene to form the arylated product. Although this study did not specifically use this compound, the methodology is applicable to a wide range of N-alkylpiperidines. A key finding was that following a rapid and often unselective C-H arylation, a slower epimerization process can lead to a high diastereomeric ratio, favoring the thermodynamically most stable isomer. Current time information in Bangalore, IN.pageplace.de

Reaction Type Catalyst/Reagents Position of Functionalization Key Features Reference
Photoredox C-H ArylationIr(ppy)₃, Cyano(hetero)arenesC-2, C-6Mild conditions, high diastereoselectivity via epimerization. Current time information in Bangalore, IN.pageplace.de
Pd-catalyzed C-H ArylationPd(OAc)₂, Ligands (e.g., APAQ)C-3, C-4Directed by a removable group, enantioselective.

Another strategy for C-H functionalization involves transition-metal catalysis, particularly with palladium. Palladium catalysts, in conjunction with specific ligands, can direct the arylation to various positions on the piperidine ring. For instance, the use of chiral N-acetyl-protected aminoethyl quinoline (B57606) (APAQ) ligands has enabled the enantioselective arylation of β-methylene C-H bonds (C-3 position) of aliphatic amides, a principle that can be extended to suitably protected piperidine derivatives. Similarly, directing groups can be employed to achieve functionalization at the C-4 position.

Other Functionalizations:

Beyond arylation, other functional groups can be introduced onto the piperidine ring. For example, the synthesis of 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate highlights that the 4-amino group can serve as a reactive site for further modifications, expanding the synthetic utility of such compounds. nih.gov While the N-substituent in this case is a Boc group, the principle of using the amino group as a handle for further derivatization is applicable to this compound.

Stereochemical Control in this compound Derivatization

The introduction of new stereocenters during the derivatization of this compound necessitates precise control over the stereochemical outcome of the reactions. This is critical as different stereoisomers of a molecule can exhibit vastly different biological activities.

Diastereoselective Synthesis:

Diastereoselectivity is often achieved by taking advantage of the inherent stereochemistry of the starting material or by using chiral auxiliaries or catalysts that favor the formation of one diastereomer over another. In the context of piperidine functionalization, several methods have been developed to achieve high diastereoselectivity.

For instance, an iron-catalyzed cyclization of β-amino allylic alcohol derivatives has been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. rsc.org This method relies on a thermodynamic equilibration that favors the more stable cis-isomer. While this is a ring-forming reaction, the principles of thermodynamic control can be applied to the epimerization of existing piperidine derivatives. As mentioned earlier, photoredox-catalyzed C-H arylation can be followed by an epimerization step that enriches the product mixture with the thermodynamically preferred diastereomer. Current time information in Bangalore, IN.pageplace.de

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be accomplished through various strategies, including the use of chiral catalysts, chiral starting materials (chiral pool synthesis), or chiral auxiliaries.

A modular and highly stereoselective synthesis of substituted piperidin-4-ols has been developed using a gold-catalyzed cyclization of N-homopropargyl amides. acs.org This method allows for the enantioselective synthesis of piperidine derivatives by starting with a chiral amine. The resulting piperidin-4-ol can then be further derivatized.

Another approach involves the use of chiral ligands in transition-metal-catalyzed reactions. For example, dirhodium catalysts have been used for the catalyst-controlled regio- and diastereoselective synthesis of N-unprotected pyrrolidines via intramolecular nitrene insertion into sp3 C-H bonds, and similar principles can be applied to piperidine synthesis. nih.gov

The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid is an example of chiral pool synthesis. researchgate.net This route establishes the stereochemistry at the C-3 position early in the synthesis, which is then carried through subsequent transformations.

Stereocontrol Strategy Methodology Outcome Key Features Reference
DiastereoselectivityPhotoredox catalysis with epimerizationHigh dr (e.g., 85:15)Thermodynamic control Current time information in Bangalore, IN.pageplace.de
DiastereoselectivityIron-catalyzed cyclizationHigh dr (>99/1 for cis)Thermodynamic equilibration rsc.org
EnantioselectivityGold-catalyzed cyclizationHigh eeUse of chiral starting amines acs.org
EnantioselectivityChiral ligand-accelerated Pd-catalysisHigh er (up to 96:4)Directed C-H activation
EnantioselectivityChiral Pool SynthesisEnantiomerically pure productsStarting from chiral natural products researchgate.net

N Butylpiperidin 4 Amine As a Core Scaffold in Molecular Design

Design Principles for N-butylpiperidin-4-amine Based Chemical Structures

The design of chemical entities based on the this compound scaffold is guided by several key principles rooted in its molecular architecture. The structure itself is a composite of three key functional components, each contributing to its versatility in design: the piperidine (B6355638) ring, the N-butyl group, and the 4-amino group.

The Piperidine Ring: As a six-membered heterocyclic amine, the piperidine ring is a common motif in many pharmaceuticals. smolecule.com Its non-aromatic, saturated nature allows it to adopt low-energy chair conformations, which can orient substituents in precise three-dimensional arrangements (axial and equatorial). This conformational feature is critical for optimizing interactions within the binding pockets of biological targets. Furthermore, the nitrogen atom within the ring is basic, providing a key site for hydrogen bonding or salt bridge formation. mdpi.com

The N-butyl Group: The butyl group attached to the piperidine nitrogen primarily influences the compound's lipophilicity (fat solubility). By adjusting the length and branching of this alkyl chain, designers can modulate properties that are critical for membrane permeability and interaction with hydrophobic pockets in target proteins. smolecule.com For instance, increasing the alkyl chain length can enhance binding affinity for certain receptors by engaging more effectively with hydrophobic regions. nih.gov

The 4-amino Group: The primary amine at the 4-position serves as a crucial vector for functionalization. It is a reactive nucleophile that allows for the straightforward attachment of a wide array of other chemical groups through reactions like amide bond formation or alkylation. vulcanchem.com This enables the creation of large libraries of derivatives where diverse functionalities can be explored to fine-tune binding affinity and selectivity for a specific target. nih.gov The use of a tert-butoxycarbonyl (Boc) protecting group on this amine is a common strategy to control its reactivity during synthesis, allowing for selective modifications at other positions of the molecule. smolecule.com

Utility of this compound as a Key Intermediate in Complex Organic Synthesis

This compound and its protected analogs are valuable building blocks in multi-step organic synthesis due to their defined reactivity. smolecule.com The presence of two distinct nitrogen atoms (the ring nitrogen and the exocyclic amine) requires a strategic approach, often involving protecting groups to achieve selective reactions. The tert-butoxycarbonyl (Boc) protected form, tert-butyl N-(1-butylpiperidin-4-yl)carbamate, is particularly useful as it masks the more nucleophilic 4-amino group, allowing for reactions to be directed elsewhere or preventing unwanted side reactions. smolecule.com

Key synthetic transformations involving this scaffold include:

Boc Protection and Deprotection: The 4-amino group is commonly protected by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). smolecule.com This Boc group is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to regenerate the free amine for subsequent functionalization. acs.org

Nucleophilic Substitution and Reductive Amination: The piperidine nitrogen is a nucleophile and can be alkylated to introduce various substituents. For instance, reductive amination of a precursor like 4-piperidone (B1582916) with an amine can be used to install the N-substituent. vulcanchem.comnih.gov

Amide and Urea (B33335) Formation: Once the Boc group is removed from the 4-amino position, the resulting free amine is readily acylated by reacting with acid chlorides or activated carboxylic acids to form amides. acs.org It can also react with isocyanates to form ureas, a common linkage in many biologically active molecules. nih.gov

Table 1: Key Synthetic Reactions Utilizing the Piperidin-4-amine Scaffold

Reaction Type Reagents & Conditions Purpose Reference(s)
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., TEA, DMAP) Masks the 4-amino group to control reactivity. smolecule.com
Boc Deprotection Trifluoroacetic acid (TFA) or HCl in a suitable solvent Exposes the 4-amino group for further functionalization. acs.org
N-Alkylation Alkyl halide (e.g., 2-iodopentane), base (e.g., K₂CO₃) Introduces substituents on the piperidine ring nitrogen. nih.gov
Reductive Amination Ketone/aldehyde, benzylamine, reducing agent (e.g., Lewis acid) Forms the N-substituted piperidine ring from a piperidone precursor. nih.gov
Amide Coupling Acid chloride or carboxylic acid, coupling agents (e.g., HBTU, HOBt) Attaches diverse functional groups to the 4-amino position. acs.org

| Urea Formation | Isocyanate (e.g., 3-fluoro-5-(trifluoromethyl)phenyl isocyanate) | Connects the 4-amino group to aryl or alkyl moieties via a urea linker. | nih.gov |

Exploration of this compound Derivatives as Scaffolds in Medicinal Chemistry Design

The this compound scaffold has been extensively explored in medicinal chemistry to generate ligands for a wide range of biological targets. Its inherent properties make it an ideal starting point for creating focused libraries of compounds aimed at specific protein families.

G-Protein Coupled Receptors (GPCRs): A significant amount of research has focused on derivatives of this scaffold as ligands for GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. For example, modifications of the this compound core have been used to develop potent and selective ligands for the dopamine D4 receptor. acs.org Similarly, the (1-butylpiperidin-4-yl)methyl moiety is a key component in high-affinity antagonists for the 5-HT4 receptor. omicsdi.orgresearchgate.net

Kinase Inhibitors: The scaffold has also been incorporated into the design of kinase inhibitors. In the development of inhibitors for p21-activated kinase 4 (PAK4), a 4-amino-piperidine group was attached to a quinazoline (B50416) core to explore interactions within the ATP-binding pocket of the enzyme. acs.org

Transporter Ligands: The dopamine transporter (DAT) has been another target of interest. In an effort to improve the metabolic stability of potential DAT inhibitors, aminopiperidine structures have been used as bioisosteric replacements for less stable piperazine (B1678402) rings. nih.gov

Other Enzymes and Receptors: The versatility of the scaffold is further demonstrated by its use in developing inhibitors for enzymes like sphingosine (B13886) kinase 1 and in targeting protein-protein interactions, such as the DCN1-UBE2M interaction, which is relevant in oncology research. nih.govunne.edu.ar

The general strategy involves using the this compound core to properly orient functional groups in 3D space, allowing them to engage with specific amino acid residues in a target's binding site. The N-butyl group often occupies a hydrophobic pocket, while the functionalized 4-amino group can be tailored to form hydrogen bonds or other polar interactions.

Structure-Affinity Relationship Studies in Scaffold Optimization (excluding biological activity)

Structure-Affinity Relationship (SAR) studies are crucial for optimizing a scaffold's binding to its target. These studies involve systematically altering the chemical structure of a lead compound and measuring the corresponding change in binding affinity, often expressed as an IC₅₀ or Kᵢ value from radioligand binding assays.

A study focused on developing dopamine D3 receptor ligands provides a clear example of this principle. Researchers modified a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, where the length of the alkyl chain connecting the two nitrogen-containing rings was varied. Elongating the intermediate alkyl chain from two carbons to four (i.e., a butyl chain) significantly improved the binding affinity for the D3 receptor while concurrently decreasing affinity for the D4 receptor. nih.gov

Table 2: Example of Structure-Affinity Relationship for Dopamine D3 Receptor Ligands

Compound Core Structure Modification D3 Affinity (Kᵢ, nM)
Compound 13 N-[2 -[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl ]... 31
Compound 19 N-[4 -[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl ]... 0.13

Data sourced from a study on dopamine D3 receptor ligands. nih.gov

In another study, researchers started with a compound, 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one, which showed unexpected affinity for the dopamine D4 receptor. acs.org To understand the structural requirements for this interaction, they synthesized a series of analogs by modifying both the aliphatic butyl chain on the piperidine and the piperidine nucleus itself. Replacing the 4-butyl group on the piperidine with a 4-benzylpiperidine (B145979) (compound 9) or replacing the entire butylpiperidine moiety with a 4-phenylpiperazine (compound 12) resulted in high D4 receptor affinity. acs.org

Table 3: Structure-Affinity Data for Dopamine D4 Receptor Ligands

Compound Key Structural Feature D4 Affinity (Kᵢ, nM)
Compound 1 4-butylpiperidine 24
Compound 9 4-benzylpiperidine 3.0
Compound 12 4-phenylpiperazine 1.8

Data sourced from a study on dopamine D4 receptor ligands. acs.org

These studies highlight how systematic modifications to the this compound scaffold and related structures allow researchers to probe the steric and electronic requirements of a receptor's binding site, thereby optimizing affinity in a rational, data-driven manner.

Analytical Methodologies for N Butylpiperidin 4 Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is fundamental for separating N-butylpiperidin-4-amine from complex matrices. The choice of technique depends on the volatility and polarity of the analyte and the required level of sensitivity.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is a well-established method for the analysis of volatile and semi-volatile amines, including piperidine (B6355638) derivatives. Due to the polar nature of amines, which can lead to peak tailing and poor chromatographic performance on standard non-polar columns, derivatization is often employed. Derivatization converts the polar amine into a less polar, more volatile derivative, improving peak shape and thermal stability.

Research has shown that piperidine and its derivatives can be analyzed by GC/MS after derivatization. researchgate.net For instance, derivatization with trichloroethyl chloroformate (TCECF) forms carbamate (B1207046) derivatives that are suitable for GC/MS analysis. researchgate.net The identification of compounds is achieved by comparing retention times and the resulting mass spectra with those of known standards. researchgate.net Quantitative analysis is performed by calculating the response factor of the peak areas of the derivatives. researchgate.net

Typical GC-MS conditions for the analysis of piperidine derivatives might involve a glass column packed with a stationary phase like 1.5% OV-17 on Shimalite W. semanticscholar.org Selected Ion Monitoring (SIM) can be utilized for enhanced sensitivity and quantitative analysis of specific metabolites. semanticscholar.org

Table 1: Example GC Parameters for Piperidine Derivative Analysis

Parameter Value
Column DB-5 (30 m x 0.25 mm I.D., 1 µm film thickness) researchgate.net
Injector Temperature 300°C semanticscholar.org
Column Temperature Program Isothermal at 200°C semanticscholar.org
Carrier Gas Helium at 40 ml/min semanticscholar.org
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) at 70eV hmdb.ca |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of non-volatile or thermally labile compounds like this compound. These techniques are widely used for both qualitative and quantitative purposes. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for these analyses. A C18 column is frequently employed for the separation. researchgate.netgoogle.com Since many simple amines lack a strong chromophore, pre-column derivatization is often necessary for UV detection. Reagents like p-toluenesulfonyl chloride or benzoyl chloride can be used to introduce a UV-active moiety into the amine molecule. researchgate.netgoogle.comnih.gov For chiral separations, such as distinguishing between enantiomers of a piperidine derivative, specialized chiral columns (e.g., Chiralpak AD-H) are utilized. nih.gov

UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the enantioselective determination of piperidine-based fungicides in various matrices. nih.gov

Table 2: Example HPLC/UPLC Conditions for Piperidine Amine Analysis

Parameter HPLC (Chiral) nih.gov RP-HPLC researchgate.net UPLC-MS/MS (Chiral) nih.gov
Column Chiralpak AD-H Inertsil C18 (250 x 4.6 mm) Chiral Cellulose-based
Mobile Phase 0.1% Diethylamine in Ethanol (B145695) Acetonitrile (B52724)/Water with 0.1% Phosphoric Acid (68:32) Optimized using single-factor analysis and Box-Behnken design
Flow Rate 0.5 mL/min 1.0 mL/min Not specified
Detector UV at 228 nm UV (wavelength not specified) Tandem Mass Spectrometer (MS/MS)

| Column Temp. | Not specified | 30°C | Not specified |

Ion Chromatography Applications

Ion chromatography (IC) is an excellent technique for the determination of ionic and polar substances, making it well-suited for the analysis of amines, which are basic and exist as cations in acidic solutions. thermofisher.commetrohmusa.com IC can simultaneously analyze multiple organic and inorganic cations. publisherspanel.com

The separation is typically achieved using a cation-exchange column, such as a Dionex IonPac CS19, which is designed for analyzing polar amines, including methylamines and moderately hydrophobic amines. thermofisher.com Suppressed conductivity detection is a common detection method, offering high sensitivity. publisherspanel.com For complex matrices, techniques like coupled-column matrix elimination (CCME) can be used to remove interfering substances and enhance sensitivity for trace-level amine analysis. metrohm.com IC has been successfully applied to determine N-methylpiperidine as an impurity in pesticide formulations. google.comgoogle.com

Table 3: Typical Ion Chromatography System Configuration for Amine Analysis

Component Specification
Separation Column IonPac CS10 or CS19 Cation-Exchange Column thermofisher.comacs.org
Eluent Methanesulfonic acid (MSA) solution (e.g., 40 mM) publisherspanel.comacs.org
Detection Suppressed Conductivity publisherspanel.com
Suppressor Self-regenerating suppressor (e.g., CSRS) acs.org

| Flow Rate | 1.0 mL/min publisherspanel.comacs.org |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives following chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including piperidine derivatives. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. In N-substituted piperidines, the chemical shifts of the protons on the piperidine ring and the N-butyl group are diagnostic. For example, in a synthesized sample of 1-butylpiperidin-4-amine, the terminal methyl group (CH₃) of the butyl chain appears as a triplet around 0.86 ppm, while the methylene (B1212753) protons (CH₂) of the butyl group and the piperidine ring appear as multiplets at various chemical shifts. rsc.org The hydrogens on carbons adjacent to the nitrogen are deshielded and typically appear between 2.3-3.0 ppm. libretexts.org

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. The α-carbon signal of a piperidine ring is significantly shifted downfield compared to cyclohexane (B81311) due to the effect of the nitrogen atom. ipb.pt

2D NMR Techniques: Techniques such as COSY (¹H-¹H Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively. nih.govresearchgate.net These techniques are crucial for confirming the complete structure of complex piperidine derivatives. nih.gov

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Piperidines

Nucleus Type of Atom Representative Chemical Shift Range (ppm)
¹H -CH₂- (piperidine ring, not α to N) 1.70 - 2.20 nih.gov
¹H -CH- (piperidine ring) 2.80 - 3.30
¹H -CH₂- (α to piperidine N) 2.90 - 3.50 nih.gov
¹³C -CH₂- (piperidine ring, not α to N) 20 - 32 znaturforsch.com
¹³C -CH- (piperidine ring) 40 - 60

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for identification and quantification. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation by analyzing the fragmentation patterns of selected ions. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperidine derivatives in LC-MS. scielo.br Under ESI-MS/MS, protonated piperidine alkaloids exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the cleavage of the amide bond (N-CO) for acylated piperidines or the loss of substituents from the piperidine ring. rsc.org For instance, the loss of a water molecule from a hydroxylated piperidine ring is a predominant fragmentation process. scielo.br The fragmentation of the piperidine ring itself can also occur, providing diagnostic ions that help in identifying the core structure and the position of substituents. acs.org

LC-MS/MS is also a key method for quantitative analysis, offering high selectivity and sensitivity. nih.gov By using stable isotope-labeled internal standards, such as deuterated piperidine derivatives, accurate quantification can be achieved through isotope dilution mass spectrometry. nih.govnih.gov

Table 5: Common Fragmentation Patterns in ESI-MS/MS of Piperidine Derivatives

Precursor Ion Fragmentation Process Resulting Fragment Ions Reference
[M+H]⁺ (Hydroxylated piperidine) Loss of water (H₂O) [M+H - H₂O]⁺ scielo.br
[M+H]⁺ (N-Acyl piperidine) N-CO α-cleavage Aryl acylium cation + neutral amine rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound and its derivatives. These methods provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying key functional groups within this compound, which is an aliphatic secondary amine. The absorption of infrared radiation causes transitions between vibrational energy levels of the molecule. As a secondary amine, this compound exhibits a distinct set of IR absorption bands.

The N-H stretching vibration is one of the most diagnostic peaks for secondary amines, appearing as a single, typically weak to medium intensity band in the range of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.com Other significant absorptions include the C-H stretching of the butyl group and piperidine ring, which are observed between 3000 and 2850 cm⁻¹. vscht.cz The C-N stretching vibration for aliphatic amines like this compound typically gives rise to a medium or weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.comlibretexts.org Additionally, a broad N-H wagging absorption may be visible in the 910–665 cm⁻¹ range for liquid film samples. orgchemboulder.comlibretexts.org

The table below summarizes the principal IR absorption bands useful for the characterization of this compound.

Interactive Table: Characteristic IR Absorptions for this compound

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)IntensityNotes
N-H StretchSecondary Amine (N-H)3350 - 3310Weak to MediumA single band, characteristic for secondary amines. orgchemboulder.com
C-H StretchAlkane (C-H)3000 - 2850StrongArises from the butyl group and the piperidine ring. vscht.cz
N-H Bend (Scissoring)Secondary Amine (N-H)~1500Weak to MediumThis peak can sometimes be weak or absent for secondary amines. libretexts.org
C-N StretchAliphatic Amine (C-N)1250 - 1020Medium to WeakCharacteristic of aliphatic amines. orgchemboulder.comlibretexts.org
N-H WagSecondary Amine (N-H)910 - 665Strong, BroadCharacteristic for primary and secondary amines. orgchemboulder.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of a molecule's electron cloud. This often means that vibrations that are weak in IR may be strong in Raman, and vice versa.

Interactive Table: Expected Raman Bands for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected IntensityNotes
C-H StretchAlkane (C-H)3000 - 2850StrongFrom the n-butyl and piperidine moieties.
N-H StretchSecondary Amine3350 - 3300Weak to MediumComplementary to the IR absorption. s-a-s.org
CH₂ BendAlkane (CH₂)1470 - 1440MediumScissoring and twisting motions of the methylene groups.
C-N StretchAliphatic Amine1250 - 1020Medium to StrongOften stronger and more easily identifiable than in IR. s-a-s.org
C-C StretchCarbon Skeleton1150 - 800StrongProvides information on the conformation of the alkyl chain and ring.

Advanced Sample Preparation and Detection Strategies

The accurate analysis of this compound and its derivatives, especially from complex matrices such as biological fluids or reaction mixtures, necessitates sophisticated sample preparation and detection methods. These strategies aim to isolate the analyte, remove interferences, and enable highly sensitive and selective measurement.

Advanced Sample Preparation

Effective sample preparation is critical to minimize matrix effects and concentrate the analyte before instrumental analysis.

Liquid-Liquid Extraction (LLE) : This is a fundamental and versatile technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comrsc.org For a basic compound like this compound, adjusting the pH of the aqueous phase to be alkaline ensures the amine is in its neutral, free base form, which increases its solubility in an organic extraction solvent like methyl tert-butyl ether or dichloromethane. nih.gov This method is effective for cleaning up complex samples and concentrating the analyte. phenomenex.com

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE that involves passing a liquid sample through a solid sorbent material packed in a cartridge. nih.gov For piperidine derivatives, mixed-mode or cation-exchange SPE cartridges can be employed to selectively retain the basic amine from a sample matrix. nih.gov The analyte is then eluted with a small volume of an appropriate solvent. This technique is widely used for the purification of piperidine alkaloids from plant extracts and drugs from biological fluids, offering high recovery and cleaner extracts compared to LLE. infona.plresearchgate.net

Derivatization : To enhance the volatility and thermal stability of this compound for Gas Chromatography (GC) analysis, chemical derivatization is often employed. researchgate.net This process involves reacting the amine's functional groups, particularly the secondary amine, with a reagent to form a less polar and more volatile derivative. jfda-online.com Common strategies include:

Acylation : Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride react with the primary and secondary amine groups to form stable amide derivatives that are highly responsive to electron capture detection (ECD) and provide characteristic mass spectra. researchgate.netjfda-online.com

Silylation : Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) replace the active hydrogen on the nitrogen with a silyl (B83357) group, which reduces polarity and improves chromatographic behavior. chemcoplus.co.jp TBDMS derivatives are particularly stable and provide useful fragmentation patterns in mass spectrometry. chemcoplus.co.jp

Interactive Table: Sample Preparation Strategies for this compound

TechniquePrincipleApplicationAdvantages
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases based on solubility. phenomenex.comIsolation from aqueous solutions, biological fluids. nih.govSimple, low cost, versatile.
Solid-Phase Extraction (SPE)Selective retention of analyte on a solid sorbent followed by elution. nih.govCleanup of complex matrices (e.g., plasma, plant extracts), concentration. infona.plresearchgate.netHigh recovery, high selectivity, reduced solvent consumption, automation.
Derivatization (Acylation/Silylation)Chemical modification of the amine to increase volatility and detectability. jfda-online.comEnables or enhances analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govImproved peak shape, thermal stability, and detection sensitivity. researchgate.net

Advanced Detection Strategies

For sensitive and selective detection, chromatographic methods are often coupled with advanced detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the benchmark technique for quantifying piperidine derivatives in complex mixtures. austinpublishinggroup.comlongdom.org It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of a tandem mass spectrometer. For this compound, electrospray ionization (ESI) in the positive ion mode would efficiently generate the protonated molecular ion [M+H]⁺. Subsequent fragmentation of this precursor ion in the collision cell produces specific product ions. By monitoring one or more of these specific mass transitions (Selected Reaction Monitoring, SRM), the analyte can be quantified with exceptional specificity and very low detection limits, even in the presence of co-eluting matrix components. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) : When coupled with the derivatization techniques described above, GC-MS is a highly effective method for the analysis of this compound. nih.gov The derivatized analyte is separated on a capillary GC column and subsequently ionized and detected by a mass spectrometer. The technique provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for definitive identification by comparison to spectral libraries.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is an ultrasensitive detection technique that can enhance the Raman signal of a molecule by several orders of magnitude (10⁴–10⁶ or even more). google.commdpi.com This is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. arxiv.org This enormous enhancement allows for the detection of amines at extremely low concentrations, such as parts-per-million (ppm) or even parts-per-billion (ppb) levels. google.comgoogle.com Functionalized nanoparticles can be designed to selectively bind to amines, further increasing the specificity of the SERS-based detection method. rsc.org

Computational and Theoretical Investigations of N Butylpiperidin 4 Amine

Molecular Modeling and Conformational Analysis of N-butylpiperidin-4-amine

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The piperidine (B6355638) ring, a saturated six-membered heterocycle, is the core of this molecule.

Conformational Preferences of the Piperidine Ring: The piperidine ring predominantly adopts a chair conformation , which is significantly more stable than other possible arrangements like the boat or twist-boat conformations. In this chair form, substituents can occupy either axial or equatorial positions. For this compound, both the N-butyl group at position 1 and the amino group at position 4 have preferred orientations to minimize steric strain.

4-Amino Group: The amino group (-NH₂) at the C4 position is expected to preferentially occupy the equatorial position . This orientation minimizes unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6 of the ring, leading to greater thermodynamic stability.

N-Butyl Group: Similarly, the n-butyl group attached to the nitrogen atom will favor an equatorial orientation to reduce steric hindrance with the axial hydrogens on C2 and C6. The flexibility of the butyl chain itself allows for various rotamers (rotational isomers), with the anti-staggered conformation being the most stable due to minimized torsional strain.

Structural Parameters: Computational optimizations, often performed using Density Functional Theory (DFT) methods, can predict key geometrical parameters. While specific experimental data for this compound is scarce, theoretical calculations on analogous piperidine structures provide reliable estimates for bond lengths and angles.

Table 1: Predicted Geometrical Parameters for the Chair Conformation of a Representative N-Alkyl-4-aminopiperidine Scaffold (Based on DFT calculations for similar structures)

Parameter Value
Bond Lengths (Å)
C-C (ring) 1.53 - 1.54
C-N (ring) 1.46 - 1.47
C4-N (amino) 1.45 - 1.46
N1-C (butyl) 1.47 - 1.48
**Bond Angles (°) **
C-N-C (ring) ~111.5
C-C-C (ring) ~111.0
C-C-N (ring) ~110.8

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, provide deep insights into the electronic properties and inherent reactivity of this compound. chemjournal.kzekb.eg These calculations help in understanding the distribution of electrons within the molecule and predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. mdpi.com

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the 4-amino group, making it the primary site for electrophilic attack.

LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). The LUMO is generally distributed across the antibonding orbitals of the C-H and C-N bonds.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. ekb.egmdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, colored in red) localized around the two nitrogen atoms due to their lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential (electron-poor, colored in blue), indicating their susceptibility to interaction with nucleophiles.

Table 2: Calculated Electronic Properties for a Representative N-Alkyl-4-aminopiperidine Scaffold (Based on DFT B3LYP/6-31G(d,p) level of theory for analogous compounds)

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap (ΔE) 8.0 eV
Ionization Potential 6.5 eV
Electron Affinity -1.5 eV

In Silico Studies of Scaffold Interactions and Design

In silico methods can be used to evaluate the general interaction capabilities of the this compound scaffold without reference to a specific biological target. These studies focus on the molecule's physicochemical properties and the spatial arrangement of its functional groups, which define its potential for non-covalent interactions.

Pharmacophoric Features: A pharmacophore model identifies the key features of a molecule responsible for its interactions. The this compound scaffold presents several important features:

Hydrogen Bond Donor: The primary amine at the C4 position provides two hydrogen atoms capable of acting as hydrogen bond donors.

Hydrogen Bond Acceptor: The lone pairs on both the ring nitrogen and the amino nitrogen can act as hydrogen bond acceptors.

Positive Ionizable Feature: The basic nitrogen atoms can be protonated under physiological conditions, leading to a positive charge that can engage in ionic interactions.

Hydrophobic Feature: The n-butyl group and the aliphatic piperidine ring contribute to the molecule's hydrophobicity, enabling van der Waals and hydrophobic interactions.

Molecular Descriptors: Computational tools can rapidly calculate molecular descriptors that predict the general behavior of a compound. These descriptors are crucial in scaffold design for tuning properties like solubility and permeability.

Table 3: Predicted Molecular Descriptors for this compound

Descriptor Value
Molecular Weight 156.27 g/mol
LogP (Octanol-Water Partition Coefficient) 1.3 - 1.5
Topological Polar Surface Area (TPSA) 29.24 Ų
Number of Hydrogen Bond Donors 2
Number of Hydrogen Bond Acceptors 2

The 3D shape of the piperidine scaffold, combined with the flexible butyl chain, allows it to explore a significant volume of chemical space, making it a versatile building block in molecular design. rsc.org

Prediction of Spectroscopic Properties and Chemical Behavior

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. semanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, provides reliable predictions of NMR chemical shifts. mdpi.comuncw.edu

Predicted NMR Spectra: Based on calculations for similar N-alkylated piperidines, the characteristic ¹H and ¹³C NMR chemical shifts for this compound can be estimated.

¹H NMR: The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (typically 1.5-3.0 ppm). The protons of the n-butyl group would show distinct signals, with the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appearing further downfield due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon atoms of the piperidine ring are expected to resonate in the 30-60 ppm range. The carbon at C4, attached to the amino group, would be shifted downfield. The carbons of the n-butyl chain would appear in the typical aliphatic region (10-60 ppm).

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Relative to TMS, based on GIAO-DFT calculations for analogous structures)

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
Piperidine Ring
C2 / C6 ~53.5 ~2.8 (axial), ~2.2 (equatorial)
C3 / C5 ~33.0 ~1.8 (axial), ~1.4 (equatorial)
C4 ~49.0 ~2.6
N-Butyl Group
N-CH₂ ~58.0 ~2.4
-CH₂- ~30.0 ~1.4
-CH₂- ~20.5 ~1.3

Predicted Chemical Behavior: The computational analyses converge to paint a picture of this compound's chemical behavior. The electronic structure calculations confirm the nucleophilic character of the molecule, centered at the nitrogen atoms. ekb.eg The molecule is expected to act as a Brønsted-Lowry base, readily accepting protons. The 4-amino group is predicted to be the primary site of reactions with electrophiles, such as acylation or alkylation, due to the higher electron density and accessibility of its lone pair compared to the sterically more hindered ring nitrogen.

Future Directions and Emerging Research Avenues in N Butylpiperidin 4 Amine Chemistry

Development of Novel and Efficient Synthetic Routes

While classical methods such as reductive amination of N-protected 4-piperidones provide reliable access to the N-butylpiperidin-4-amine core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. researchgate.netnih.govchemicalbook.com Key areas of development include:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems for the key bond-forming steps can enhance efficiency and reduce waste. This includes exploring novel hydrogenation or transfer hydrogenation catalysts for the reductive amination step, potentially using earth-abundant metals.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. beilstein-journals.org Developing a robust flow process for this compound synthesis could enable rapid production and facilitate the telescoped synthesis of more complex derivatives, minimizing intermediate purification steps.

Asymmetric Synthesis: For derivatives of this compound that are chiral, the development of efficient asymmetric synthetic routes will be crucial. This could involve enantioselective catalytic methods to establish stereocenters with high fidelity, which is particularly important for pharmaceutical applications.

Advanced Applications in Catalysis and Materials Science

The inherent structural features of this compound, namely its secondary amine and tertiary amine functionalities within a cyclic scaffold, suggest its potential utility in catalysis and materials science.

Organocatalysis: The amine functionalities can act as hydrogen bond donors or acceptors, making the scaffold a candidate for developing novel bifunctional organocatalysts. mdpi.com Derivatives could be designed to catalyze a range of reactions, such as Michael additions or aldol (B89426) reactions, where the piperidine (B6355638) ring provides a rigid backbone to control stereochemistry.

Polymer Science: As a diamine, this compound can serve as a monomer for the synthesis of advanced polymers such as polyamides and polyamidines. researchgate.net Incorporating this cyclic, functionalized monomer into polymer backbones could impart unique properties, including improved thermal stability, altered solubility, and the introduction of basic sites for further functionalization or for applications in areas like CO2 capture or drug delivery. It could also be used to create functional copolymers, similar to aminomethacrylate-based systems, for specialized applications. mdpi.com

Integration of Machine Learning and Artificial Intelligence in this compound Research

The synergy between chemistry and artificial intelligence (AI) is creating a paradigm shift in molecular design and synthesis optimization. semanticscholar.org For this compound, these computational tools can accelerate research and development significantly.

Synthesis Optimization: Machine learning (ML) algorithms can be trained on reaction data to predict optimal conditions, such as temperature, solvent, catalyst, and reaction time, to maximize the yield and purity of this compound and its derivatives. beilstein-journals.orgnih.gov This data-driven approach can drastically reduce the number of experiments needed, saving time and resources. nih.gov High-throughput experimentation (HTE) platforms can be integrated with ML models to create autonomous systems for rapid reaction optimization. beilstein-journals.org

ML ApplicationInput ParametersPredicted OutcomePotential Impact
Yield PredictionReactants, Reagents, Solvent, Temperature, TimeReaction Yield (%)Identifies high-yielding conditions before experimentation.
Catalyst SelectionSubstrate structure, Reaction typeOptimal catalyst and ligandAccelerates discovery of efficient catalytic systems.
Retrosynthesis PlanningTarget molecule structureNovel synthetic routesSuggests more efficient or cost-effective pathways. beilstein-journals.org

De Novo Design: Generative AI models can design novel derivatives of this compound from scratch, tailored to possess specific desired properties. frontiersin.orgarxiv.org For instance, an algorithm could be tasked to generate molecules based on the scaffold that are predicted to have high binding affinity to a specific biological target, such as an enzyme or receptor, or to have particular material properties like a desired glass transition temperature. nih.govnih.gov This approach opens up vast chemical spaces for exploration that would be inaccessible through traditional methods alone.

Interdisciplinary Research Opportunities for the this compound Scaffold

The true potential of the this compound scaffold will be realized through its application in interdisciplinary research, bridging chemistry with biology, medicine, and agriculture.

Medicinal Chemistry: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov The this compound structure can serve as a versatile starting point for developing new therapeutic agents. nih.govacs.org For example, it could be elaborated to create libraries of compounds for screening against various diseases, including cancer, inflammation, and infectious diseases. The scaffold could be particularly relevant for developing novel inhibitors of targets like the NLRP3 inflammasome. mdpi.com

Neuropharmacology: Many central nervous system (CNS) drugs incorporate a piperidine moiety. Given that certain n-butyl-containing compounds have shown neuroprotective effects, derivatives of this compound could be rationally designed to target neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.govnih.gov Research could focus on synthesizing analogs that can cross the blood-brain barrier and interact with specific neurological targets.

Agrochemicals: There is a constant need for new active ingredients in agriculture to manage resistance and improve crop protection. Heterocyclic compounds are a cornerstone of the agrochemical industry. researchgate.net By using "scaffold hopping" strategies, where the this compound core replaces known active substructures, novel fungicides, insecticides, or herbicides could be discovered. Its antifungal potential, a known property of some aminopiperidines, could be a particularly fruitful area of investigation.

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